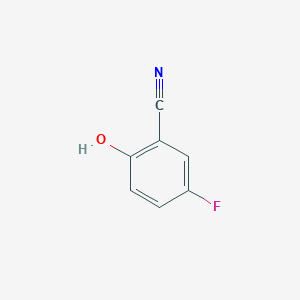

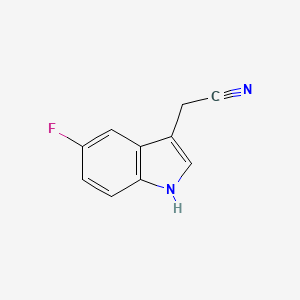

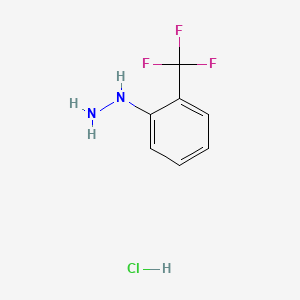

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide

説明

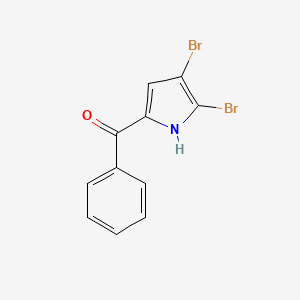

“5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many researchers. One common method involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to obtain indole 2-carboxamide . This route is straightforward and useful, and many researchers have used CDI in the synthesis of indole 2-carboxamides .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives are versatile building blocks in synthesis, providing access to diverse heterocycles . They are also substrates for asymmetric dearomatisation . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .科学的研究の応用

Indole Synthesis and Classification

Indole derivatives, including compounds structurally similar to "5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide," are pivotal in organic chemistry due to their presence in a wide array of bioactive molecules. A comprehensive classification of indole synthesis methods has been outlined, highlighting the diversity of strategies employed in the synthesis of indoles, a foundational structure in many pharmaceuticals and research compounds. This classification serves as a fundamental resource for chemists exploring the synthesis of new indole derivatives with potential scientific applications (Taber & Tirunahari, 2011).

Tryptophan Metabolism and Biological Effects

Indole derivatives are closely related to tryptophan metabolism, with significant implications for health and disease. The metabolism of tryptophan through various pathways in the gut microbiota, immune cells, and other tissues produces metabolites with profound effects on human health, including inflammatory and neurological disorders. The understanding of tryptophan metabolism highlights the potential of indole derivatives in modulating physiological processes and disease outcomes, offering insights into the therapeutic applications of compounds like "5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide" (Höglund, Øverli, & Winberg, 2019).

Indole-Based Alkaloids and Combinatorial Chemistry

Indole-based alkaloids, which share structural features with "5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide," are renowned for their diverse biological activities. The application of the Pictet-Spengler reaction to synthesize tetrahydro-β-carboline scaffolds, a core structure in many indole-based alkaloids, is a testament to the compound's relevance in drug discovery and synthetic chemistry. This approach underscores the versatility and potential of indole derivatives in generating bioactive molecules for research and therapeutic use (Rao, Maiti, & Chanda, 2017).

将来の方向性

Indole derivatives have been extensively explored as potential agents for various diseases . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

特性

IUPAC Name |

5-amino-N-methyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-12-10(14)13-5-4-7-6-8(11)2-3-9(7)13/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHZBKGLGOMMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488738 | |

| Record name | 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |

CAS RN |

62368-26-7 | |

| Record name | 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)

![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)